Cerium(III) acetate xhydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

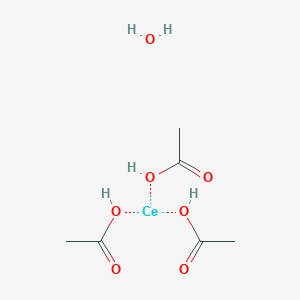

Cerium(III) acetate xhydrate is an inorganic compound with the chemical formula Ce(CH₃COO)₃·xH₂O. It is a white powder that is soluble in water and ethanol. This compound is a cerium salt of acetic acid and is commonly used in various chemical and industrial applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cerium(III) acetate xhydrate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows : [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving cerium(III) carbonate in a mixture of glacial acetic acid and 2-ethylhexanoic acid, followed by mild heating and stirring to ensure complete solubility .

Types of Reactions:

Oxidation: Cerium(III) acetate can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: It can be reduced to cerium(II) compounds, although this is less common.

Substitution: Cerium(III) acetate can undergo substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various ligands like chloride or nitrate can be used in substitution reactions.

Major Products:

Oxidation: Cerium(IV) oxide (CeO₂)

Reduction: Cerium(II) acetate

Substitution: Cerium(III) chloride or cerium(III) nitrate

Aplicaciones Científicas De Investigación

Catalysis

Cerium(III) acetate hydrate serves as a potent catalyst in numerous organic reactions. It enhances reaction rates and improves yields in the synthesis of fine chemicals, including pharmaceuticals and dyes. The compound is particularly effective in promoting oxidation and cyclization reactions, making it a valuable reagent in chemical research .

Material Science

In material science, cerium(III) acetate hydrate is instrumental in the production of cerium oxide nanoparticles. These nanoparticles are utilized in various applications such as:

- Electronics : They are employed in semiconductors and as dielectric materials.

- Optics : Cerium oxide nanoparticles enhance optical properties and are used in UV protection .

- Fuel Cells : They contribute to improved performance in fuel cell technologies .

Environmental Remediation

The compound plays a significant role in environmental applications, particularly in wastewater treatment. Cerium(III) acetate hydrate aids in the degradation of organic contaminants, thereby facilitating the removal of pollutants from water sources. Its catalytic properties enable it to assist in various degradation processes, making it an effective agent for environmental cleanup .

Biomedical Applications

Research into cerium(III) acetate hydrate has revealed potential biomedical applications:

- Antioxidant Properties : The compound exhibits antioxidant capabilities that can reduce oxidative stress in biological systems. This property is being explored for therapeutic uses in conditions such as neurodegeneration and inflammation .

- Drug Delivery Systems : Its ability to facilitate the controlled release of drugs positions it as a candidate for innovative drug delivery methods .

Glass and Ceramics Industry

In the glass and ceramics sector, cerium(III) acetate hydrate enhances the durability and optical properties of glass products. It is used as a colorant that absorbs ultraviolet radiation, thereby improving the longevity and stability of glass items against UV light degradation. Additionally, it acts as a polishing agent for glass and metals .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Organic synthesis, pharmaceutical production |

| Material Science | Production of cerium oxide nanoparticles |

| Environmental Remediation | Pollutant degradation in wastewater treatment |

| Biomedical Applications | Antioxidant research, drug delivery systems |

| Glass and Ceramics | UV protection, polishing agents |

Case Studies

- Catalytic Efficiency : A study demonstrated that cerium(III) acetate hydrate significantly increased the yield of a specific pharmaceutical compound through its catalytic action in oxidation reactions .

- Environmental Impact : Research highlighted its effectiveness in degrading phenolic compounds from industrial wastewater, showcasing its potential for real-world environmental applications .

- Biomedical Research : Investigations into its antioxidant properties revealed that cerium(III) acetate can mitigate oxidative damage in cellular models, suggesting therapeutic implications for diseases linked to oxidative stress .

Mecanismo De Acción

The mechanism of action of cerium(III) acetate xhydrate involves its ability to undergo redox reactions. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage . In catalytic applications, it facilitates various chemical reactions by providing a source of cerium ions that can participate in redox cycles .

Comparación Con Compuestos Similares

- Lanthanum(III) acetate

- Praseodymium(III) acetate

- Neodymium acetate

Comparison: Cerium(III) acetate xhydrate is unique due to its higher redox potential compared to other lanthanide acetates. This makes it particularly effective in applications requiring strong oxidative or reductive capabilities. Additionally, its ability to form stable complexes with various ligands enhances its versatility in chemical synthesis and industrial processes .

Actividad Biológica

Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) is an inorganic compound that has garnered attention in various fields, particularly in biochemical research due to its unique properties and potential applications. This article explores the biological activity of cerium(III) acetate hydrate, focusing on its antioxidant properties, catalytic roles, and implications in oxidative stress.

Cerium(III) acetate hydrate is a white crystalline powder that is soluble in water. Its molecular formula is C₆H₉CeO₆, with a molecular weight of approximately 317.25 g/mol. It typically exists as a hydrate with a variable number of water molecules, commonly represented as Ce(CH₃COO)₃·1.5H₂O .

Antioxidant Activity

One of the most significant biological activities of cerium(III) acetate hydrate is its role as an antioxidant . Research indicates that cerium ions can exhibit redox activity, which allows them to participate in reactions that mitigate oxidative stress. This property is particularly relevant in the context of cellular damage caused by reactive oxygen species (ROS).

Cerium ions can reduce free radicals and regenerate other antioxidants, thus playing a protective role against oxidative damage. The redox cycling of cerium ions allows them to transition between Ce(III) and Ce(IV) states, facilitating electron transfer processes that neutralize ROS .

Applications in Biochemical Research

Cerium(III) acetate hydrate has been employed in various biochemical studies aimed at understanding oxidative stress mechanisms and developing therapeutic strategies. Some notable applications include:

- Cell Culture Studies : Used to investigate the effects of oxidative stress on cellular functions and to test potential protective agents against oxidative damage.

- Antioxidant Studies : Evaluated for its efficacy in scavenging free radicals and protecting cells from oxidative injury.

Catalytic Activity

In addition to its antioxidant properties, cerium(III) acetate hydrate serves as an effective catalyst in several chemical reactions. It has been shown to promote oxidation reactions and facilitate the synthesis of various organic compounds . This catalytic activity can be attributed to the unique electronic properties of cerium ions.

Case Study: Catalysis in Organic Reactions

A study demonstrated that cerium(III) acetate acted as a catalyst for the auto-oxidation of cresols, highlighting its potential utility in organic synthesis and environmental applications .

Toxicity and Environmental Impact

While cerium compounds generally exhibit low toxicity, it is essential to consider their environmental impact. Studies have indicated that cerium oxide nanoparticles can pose ecological risks at elevated concentrations, particularly concerning aquatic life . The biological effects on organisms exposed to cerium compounds warrant further investigation, especially regarding chronic exposure scenarios.

Comparative Biological Activity Table

| Property | Cerium(III) Acetate Hydrate | Other Cerium Compounds |

|---|---|---|

| Antioxidant Activity | High | Variable |

| Catalytic Activity | Moderate | High (e.g., CeO₂) |

| Solubility | Soluble in water | Varies (some are insoluble) |

| Toxicity Level | Low (generally safe at low doses) | Varies widely |

| Environmental Impact | Potential risks at high doses | Significant for some compounds |

Propiedades

IUPAC Name |

acetic acid;cerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYKETINUFVYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Ce] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CeO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.